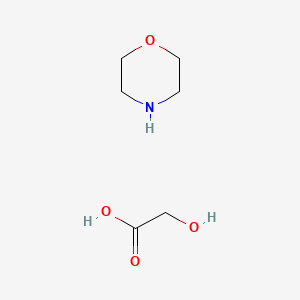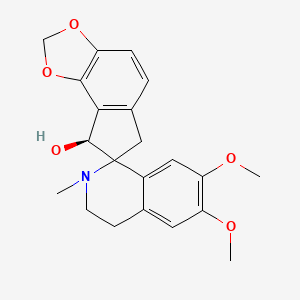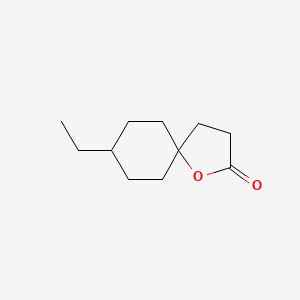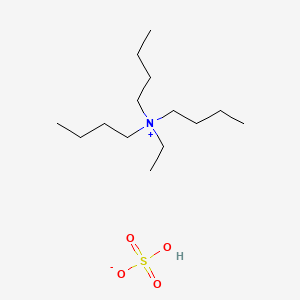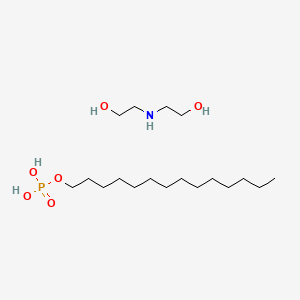
Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate: is a chemical compound with the molecular formula C18H42NO6P . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles and its amphiphilic nature, which makes it useful in formulations requiring emulsification and stabilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate typically involves the reaction of tetradecyl phosphate with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetradecyl phosphate+Bis(2-hydroxyethyl)amine→Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion, and the product is purified through various techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate can undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered hydroxyl groups.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: Compounds with substituted functional groups at the hydroxyl positions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a surfactant in various chemical formulations.
- Acts as an emulsifying agent in the preparation of emulsions.
Biology:
- Employed in the study of cell membranes due to its amphiphilic nature.
- Used in the formulation of biological buffers.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in enhancing the solubility of hydrophobic drugs.
Industry:
- Utilized in the production of personal care products such as shampoos and lotions.
- Used in the formulation of cleaning agents and detergents.
Mecanismo De Acción
The mechanism of action of bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications.
Molecular Targets and Pathways:
Cell Membranes: The compound can integrate into cell membranes, affecting their fluidity and permeability.
Drug Delivery: It can enhance the delivery of drugs by increasing their solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds:
- Bis(2-hydroxyethyl)ammonium dihydrogen phosphate
- Bis(2-hydroxyethyl)ammonium hexadecyl hydrogen phosphate
Comparison:
- Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate is unique due to its specific chain length, which affects its micelle formation and surfactant properties.
- Bis(2-hydroxyethyl)ammonium dihydrogen phosphate has a shorter chain length, resulting in different emulsification properties.
- Bis(2-hydroxyethyl)ammonium hexadecyl hydrogen phosphate has a longer chain length, which can lead to variations in its surfactant behavior and applications.
Propiedades
| 98143-44-3 | |
Fórmula molecular |
C18H42NO6P |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H2,15,16,17);5-7H,1-4H2 |
Clave InChI |
ILRIOLRTHYIKHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Números CAS relacionados |
65104-57-6 65104-56-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


